molecular formula C4H6N4 B2547379 4-Hydrazinopyrimidine CAS No. 22930-71-8

4-Hydrazinopyrimidine

Cat. No. B2547379
CAS RN: 22930-71-8
M. Wt: 110.12
InChI Key: QIEQDFYXVYQLLU-UHFFFAOYSA-N
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Description

4-Hydrazinopyrimidine and its derivatives are a class of chemical compounds that have garnered significant interest due to their potential applications in medicinal chemistry. These compounds are characterized by the presence of a hydrazino group attached to a pyrimidine ring, which serves as a versatile intermediate for the synthesis of various heterocyclic compounds with potential biological activities .

Synthesis Analysis

The synthesis of 4-hydrazinopyrimidine derivatives often involves the use of key intermediates such as 4-chloropyrrolo[2,3-d]pyrimidines and 2-amino-4-(dialkylamino)-6-hydrazino-5-pyrimidinecarbonitriles. These intermediates are then further reacted to construct the desired hydrazone moiety at specific positions on the pyrimidine ring . Additionally, the synthesis of 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidines has been reported, showcasing the reactivity of the hydrazino group towards various carbon electrophiles and active methylene reagents .

Molecular Structure Analysis

The molecular structure of 4-hydrazinopyrimidine derivatives has been confirmed through various analytical techniques, including X-ray diffraction analysis. For instance, the triazolopyrimidine structure was confirmed by X-ray diffraction analysis of derivative 8d, which was synthesized from the corresponding 4-hydrazinopyrimidine .

Chemical Reactions Analysis

4-Hydrazinopyrimidine derivatives are highly reactive and can undergo a variety of chemical reactions. They have been used to synthesize tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, which are of interest for biological screening . Furthermore, these derivatives can react with iminium chlorides and N-aryl phosgenimines to yield triazolo-[4,3-c]-pyrimidines . The hydrazinolysis of heterocyclic compounds has also been explored, leading to the formation of various triazoles and guanidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydrazinopyrimidine derivatives are closely related to their molecular structure and the substituents present on the pyrimidine ring. The Connolly-accessible surface area values of pyrimido[4,5-d]pyrimidine-2,7-dithione derivatives bearing hydrazino and N-benzylidinehydrazino substitution were calculated and correlated with their biological activity, indicating the importance of molecular surface properties in their antimicrobial efficacy .

Scientific Research Applications

Antitumor Activity

  • Synthesis of Antitumoral Derivatives: A series of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles were synthesized, showing inhibitory effects on a wide range of cancer cell lines at certain concentrations (Cocco et al., 2006).
  • Apoptogenic Effect on Leukemia Cells: Some derivatives of thio- and hydrazine-pyrimidines showed cytotoxic activity and the ability to induce apoptosis in murine leukemia cells, suggesting potential in cancer chemotherapy (Gorneva et al., 2005).

Antimicrobial Activity

  • Synthesis of Antibacterial Agents: Compounds synthesized from 4-hydrazinopyrimidine showed pronounced antimicrobial activity against various bacterial strains, with some compounds more potent than standard reference drugs (Mohamed et al., 2014).
  • Derivatives with Antibacterial and Antifungal Properties: New derivatives of 1,2,4-triazolo[1,5-a]pyrimidines showed significant antibacterial and antifungal activities, comparable to ampicillin and fluconazole (Mostafa et al., 2008).

Synthesis of Novel Compounds

  • Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine Derivatives: These compounds were synthesized from isobutyrohydrazonoyl bromide and evaluated for their antibacterial and antitumor activities (Hassaneen et al., 2019).

Chemosensor Development

  • Al3+ Chemosensor: A hydrazinopyrimidine-based Al3+ chemosensor demonstrated high sensitivity and biocompatibility, suggesting potential in biological applications (Das et al., 2018).

Transcriptional Inhibition in Tumor Cells

  • Nucleoside Analogue as a Transcriptional Inhibitor: A nucleoside analogue derived from hydrazinopyrimidine showed properties of a general transcriptional inhibitor and induced potent apoptosis in human tumor cells, displaying antiangiogenic activity (Radhakrishnan & Gartel, 2006).

Safety And Hazards

The specific safety and hazards information for 4-Hydrazinopyrimidine is not detailed in the search results . For detailed safety and hazards information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound or refer to specialized databases.

Relevant Papers

There are several papers related to 4-Hydrazinopyrimidine and its derivatives . For a comprehensive analysis, it is recommended to retrieve and review these papers.

properties

IUPAC Name

pyrimidin-4-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-8-4-1-2-6-3-7-4/h1-3H,5H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEQDFYXVYQLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinylpyrimidine

CAS RN

22930-71-8
Record name 4-HYDRAZINOPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
84
Citations
J Chesterfield, JFW McOmie, ER Sayer - Journal of the Chemical …, 1955 - pubs.rsc.org
… pyocyaneus, and 2-hydrazinopyrimidine and 2 : 5-dichloro-4-hydrazinopyrimidine were inactive against all the bacteria tested. Since the other hydrazino-compounds were inactive or at …
Number of citations: 42 pubs.rsc.org
GG Danagulyan, MR Arakelyan, NA Aksenov… - Journal of Molecular …, 2024 - Elsevier
… The compound was obtained from 2-benzyl-6-methyl-4-hydrazinopyrimidine 1 (0.1 g, 0.467 mmol) and ethoxymethylideneacetylacetone 3 (0.073 g, 0.467 mmol) in 5 ml of ethanol; …
Number of citations: 0 www.sciencedirect.com
MT Cocco, C Congiu, V Onnis - Journal of Heterocyclic …, 2000 - Wiley Online Library
… A solution of 4-hydrazinopyrimidine 6 (2.5 mmol) in 1-butanol (10 ml) was refluxed for 5 hours. The solvent was removed at reduced pressure and the residue recrystallized. 3,6-Diamino…
Number of citations: 10 onlinelibrary.wiley.com
N Guillot, HG Viehe, B Tinant, JP Declercq - Tetrahedron, 1990 - Elsevier
… Abstract: Phosgeniminium chloride (PI) la permits rhe regiospecijk synthesis of 3tlimethylaminotriazolo-[4,3-cl-pyrimidine 8a from the corresponding 4-hydrazinopyrimidine 5 without …
Number of citations: 26 www.sciencedirect.com
T Boyer, L Fournel, E Nicolai… - Journal of heterocyclic …, 1996 - Wiley Online Library
… The laboratory scale synthesis was optimized and particularly two key steps: 4-hydrazinopyrimidine formation without isolation of the 4-chloro intermediate and its cyclization into triazolo…
Number of citations: 2 onlinelibrary.wiley.com
AE Rashad, AH Shamroukh, RE Abdel-Megeid… - Scientia …, 2010 - mdpi.com
… Pyrimidine and fused heterocyclic pyrimidine derivatives have attracted a great deal of interest in particular 4-hydrazinopyrimidine derivatives, which were tested for their medicinal, …
Number of citations: 19 www.mdpi.com
HS El Khadem, J Kawai, DL Swartz - Heterocycles, 1989 - digitalcommons.mtu.edu
… Finally, coupling ethyl dithioacetate with 5-chloro-4-hydrazinopyrimidine afforded 8-chloro-3-methyl-1,2,4-triazolo[4,3-c]pyrimidine, which upon treatment with acids underwent a …
Number of citations: 40 digitalcommons.mtu.edu
MS Mohamed, MM Youns, NM Ahmed - Medicinal Chemistry Research, 2014 - Springer
… In the present study, a novel series of indolyl-pyrimidines (1–13) were synthesized starting from 4-hydrazinopyrimidine-5-carbonitrile 3. Elemental analysis, IR, 1 H-NMR, 13 C-NMR, …
Number of citations: 40 idp.springer.com
C Temple Jr, CL Kussner… - The Journal of Organic …, 1969 - ACS Publications
… 13 An earlier study on the preparation of 12 from the 4-hydrazinopyrimidine 156 was unsuccessful. Formylation of 15 with formic acid to give 16, followed by the reductive cyclization of …
Number of citations: 17 pubs.acs.org
C Chen, Q Chen, G Yang - Chinese Journal of Organic Chemistry, 2009 - sioc-journal.cn
… derivatives and thirty-six novel substituted 2-phenoxy-[1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been designed and synthesized using substituted 4-hydrazinopyrimidine as …
Number of citations: 2 sioc-journal.cn

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